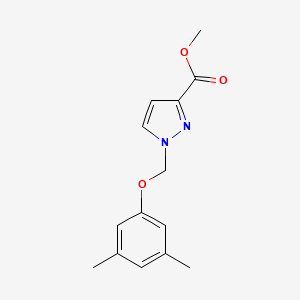
Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is a complex organic compound belonging to the benzodiazole family. This compound features a bromine atom, a methyl group, and a propyl group attached to the benzodiazole ring, with an ethyl carboxylate group at the 5-position. Benzodiazoles are known for their diverse biological and chemical properties, making this compound of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate as the core structure.
Halogenation: Bromination is achieved by treating the starting material with bromine (Br2) in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled conditions to introduce the bromine atom at the 7-position.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of industrial reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atom, yielding different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amino derivatives and hydrocarbons.
Substitution Products: Iodides, chlorides, and other halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties, making it useful in studying biological systems.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Ethyl 7-chloro-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
Ethyl 7-iodo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
Ethyl 7-fluoro-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
Uniqueness: Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate stands out due to its bromine atom, which imparts unique chemical and biological properties compared to its chloro, iodo, and fluoro counterparts
Propiedades
IUPAC Name |
ethyl 7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-4-6-17-9(3)16-12-8-10(14(18)19-5-2)7-11(15)13(12)17/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXNDALSETXFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=CC(=C2)C(=O)OCC)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)

![3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2880887.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate](/img/structure/B2880889.png)
![4-((2,5-Dimethylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2880890.png)
![2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2880894.png)
![8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2880895.png)

![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B2880897.png)
![2-Amino-4-(4-ethylphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2880899.png)

![5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2880902.png)
